molecular formula C7H7ClN2O2 B1347341 5-Chloro-4-methyl-2-nitroaniline CAS No. 7149-80-6

5-Chloro-4-methyl-2-nitroaniline

Cat. No. B1347341
CAS RN: 7149-80-6
M. Wt: 186.59 g/mol
InChI Key: BBWHBSDZHSQECL-UHFFFAOYSA-N
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Scientific Research Applications

Anaerobic Degradation

5-Chloro-4-methyl-2-nitroaniline, as part of the nitroaromatic compounds family, is utilized in industrial and agricultural sectors. It poses environmental challenges due to its persistence. Research by Duc (2019) on related compounds like 2-chloro-4-nitroaniline shows their anaerobic degradation by microbial strains, highlighting the potential bioremediation applications for similar compounds (Duc, 2019).

Synthesis and Photoaffinity Probing

Lamotte et al. (1994) demonstrate the synthesis of related compounds from commercial 4-chloro-3-nitroaniline, leading to efficient photoaffinity probes. This suggests potential applications of 5-Chloro-4-methyl-2-nitroaniline in photoaffinity labeling for biological studies (Lamotte et al., 1994).

Solubility and Thermodynamics

Xu and Wang (2019) investigated the solubility and thermodynamics of 2-chloro-5-nitroaniline in various solvents. Understanding the solubility behavior can inform the use of 5-Chloro-4-methyl-2-nitroaniline in different solvent systems for chemical processes and formulations (Xu & Wang, 2019).

Crystal Structure Analysis

Medviediev and Daszkiewicz (2021) conducted structural analysis on salts of similar compounds, such as 2-chloro-4-nitroaniline. Their work provides insights into the molecular structure, which can be relevant for understanding the crystallography of 5-Chloro-4-methyl-2-nitroaniline (Medviediev & Daszkiewicz, 2021).

Reporter Molecule for DNA Conformation

Vyas et al. (1984) studied the use of a related compound, 2-methyl-4-nitroaniline, as a reporter molecule in a crystalline complex with DNA, indicating potential applications of 5-Chloro-4-methyl-2-nitroaniline in studying DNA conformation and interactions (Vyas et al., 1984).

Thermodynamic Properties

Silva et al. (2003) examined the thermodynamic properties of similar compounds, which can inform the thermal stability and reactivity of 5-Chloro-4-methyl-2-nitroaniline in various chemical processes (Silva et al., 2003).

Synthesis and Antimicrobial Activity

Lingappa et al. (2011) synthesized derivatives of 2-methyl-5-nitroaniline and evaluated their antimicrobial activity. This suggests the potential of 5-Chloro-4-methyl-2-nitroaniline derivatives in developing new antimicrobial agents (Lingappa et al., 2011).

Safety And Hazards

5-Chloro-4-methyl-2-nitroaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation6. It is fatal if swallowed, inhaled, or in contact with skin4.


Future Directions

The future directions for 5-Chloro-4-methyl-2-nitroaniline could involve its use as a synthetic intermediate. It can be used as a reagent to synthesize benzamide derivatives as histone deacetylase inhibitors7. Further research and studies are needed to explore its potential applications and safety implications.


properties

IUPAC Name

5-chloro-4-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWHBSDZHSQECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291001
Record name 5-chloro-4-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methyl-2-nitroaniline

CAS RN

7149-80-6
Record name 5-Chloro-4-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7149-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 72334
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7149-80-6
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Record name 5-chloro-4-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Gungor, A Fouquet, JM Teulon… - Journal of medicinal …, 1992 - ACS Publications
Novel 2-arylbenzimidazoles and azabenzimidazoles were synthesized, and their inotropic action was evaluated. Changes in left ventricular pressure, dP/dt max, were measured as an …
Number of citations: 119 pubs.acs.org
V Kumar, KA Woode, RF Bryan… - Journal of the American …, 1986 - ACS Publications
… 5-Chloro-4-methyl-2-nitroaniline was prepared by acetylation, nitration, and base hydrolysis … 5a N-Methylation of 4-methyl-2-nitroaniline and 5-chloro-4-methyl-2nitroaniline was …
Number of citations: 17 pubs.acs.org
I Tsimafeyeu, F Daeyaert, JB Joos, KV Aken… - Medicinal …, 2016 - ingentaconnect.com
… The latter is prepared by coupling 5-chloro-4-methyl-2-nitroaniline with 3-(chlorosulfonyl)benzoic acid in pyridine as solvent. Acid 12 was isolated as the sodium salt in 91% yield. In the …
Number of citations: 10 www.ingentaconnect.com
WJ Criddle, GP Ellis, RT Jones - Journal of Heterocyclic …, 1981 - Wiley Online Library
… Acetanilide (IX) was hydrolysed (3) in 88% yield by sulphuric acid at 125-130’ to 5-chloro-4-methyl-2-nitroaniline, mp 163-164O (literature (3) 165’). This (4 g) was heated on a …
Number of citations: 3 onlinelibrary.wiley.com
L Wang, C Li, Y Zhang, C Qiao… - Journal of agricultural and …, 2013 - ACS Publications
… The suspension of sodium hydroxide (70.7 mg, 1.77 mmol) in methanol (20 mL) was stirred until the solid was completely dissolved and then 5-chloro-4-methyl-2-nitroaniline (300 mg, …
Number of citations: 61 pubs.acs.org
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
Sigma 2 receptor (σ2R) is overexpressed in select cancers and is regarded as a biomarker for tumor proliferation. σ2R ligands are emerging as promising theranostics for cancer and …
Number of citations: 3 pubs.acs.org
G Washbourn - 2019 - search.proquest.com
Cryptococcus neoformans is a yeast like fungal pathogen that is relatively unknown despite causing large numbers of deaths per year. It is a disease that is prevalent in sub-Saharan …
Number of citations: 4 search.proquest.com
DP Dorairaj, J Haribabu, M Dharmasivam… - Inorganic …, 2023 - ACS Publications
… for 1 h, followed by the addition of the corresponding aniline (2-nitroaniline, 4-methyl-2-nitroaniline, 4-methoxy-2-nitroaniline, 5-chloro-2-nitroaniline, 5-chloro-4-methyl-2-nitroaniline or 4…
Number of citations: 3 pubs.acs.org

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